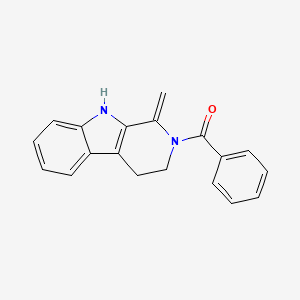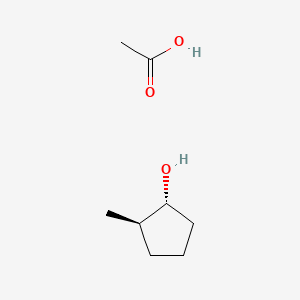
Acetic acid--(1R,2R)-2-methylcyclopentan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1R,2R)-2-methylcyclopentan-1-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. (1R,2R)-2-methylcyclopentan-1-ol is a chiral alcohol with a cyclopentane ring, which adds complexity to the molecule due to its stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the esterification of (1R,2R)-2-methylcyclopentan-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
(1R,2R)-2-methylcyclopentan-1-ol+acetic acid→acetic acid;(1R,2R)-2-methylcyclopentan-1-ol+water
Industrial Production Methods
Industrial production of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction. Additionally, the separation and purification of the product can be achieved through distillation and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-methylcyclopentanone or (1R,2R)-2-methylcyclopentan-1-carboxylic acid.
Reduction: Formation of (1R,2R)-2-methylcyclopentanol.
Substitution: Formation of (1R,2R)-2-methylcyclopentyl chloride or bromide.
Aplicaciones Científicas De Investigación
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in the body.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid; (1S,2S)-2-methylcyclopentan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
Acetic acid; cyclopentanol: A similar compound without the methyl group, which may have different reactivity and applications.
Uniqueness
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol is unique due to its chiral nature and the presence of both acetic acid and a cyclopentane ring. This combination of features makes it a valuable compound in asymmetric synthesis and chiral resolution studies.
Propiedades
Número CAS |
40991-94-4 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
acetic acid;(1R,2R)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-5-3-2-4-6(5)7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6-;/m1./s1 |
Clave InChI |
RSWSXJPQDQFRIU-KGZKBUQUSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@H]1O.CC(=O)O |
SMILES canónico |
CC1CCCC1O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


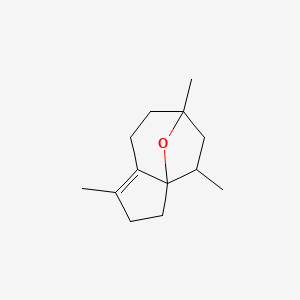

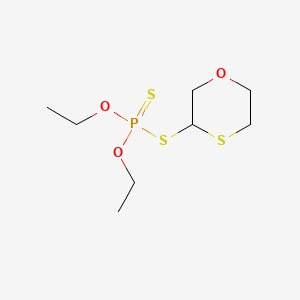

![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)

![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
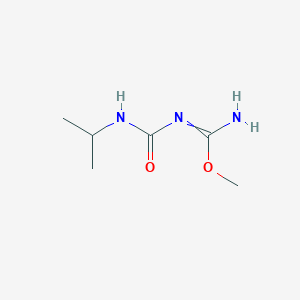
![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
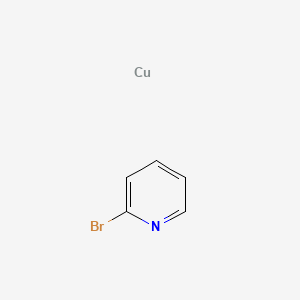
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
